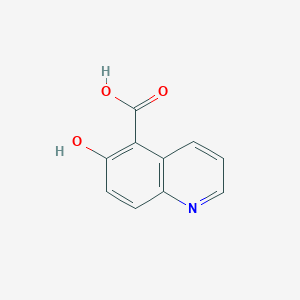

6-Hydroxyquinoline-5-carboxylic acid

CAS No.:

Cat. No.: VC14433695

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO3 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 6-hydroxyquinoline-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO3/c12-8-4-3-7-6(2-1-5-11-7)9(8)10(13)14/h1-5,12H,(H,13,14) |

| Standard InChI Key | FXSRFMGGBBVUAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2C(=O)O)O)N=C1 |

Introduction

Oxidation of Quinolinecarboxylic Acids

The PubMed study examines the enzymatic oxidation of quinoline-6-carboxylic acid by cytochrome P450 CYP199A2, yielding 3-hydroxyquinoline-6-carboxylic acid. This highlights that:

-

Bacterial enzymes can introduce hydroxyl groups regioselectively into quinolinecarboxylic acids.

-

The position of substituents (e.g., carboxylic acid at C6 vs. C5) dramatically affects reactivity and product formation.

Hypothetical Properties of 6-Hydroxyquinoline-5-Carboxylic Acid

Based on analogues:

-

Chelation Potential: Like 8-hydroxyquinoline derivatives, it may act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺), influencing antimicrobial or catalytic activity.

-

Bioactivity: If synthesized, it could exhibit pharmacological properties similar to other hydroxyquinolinecarboxylic acids, such as antimicrobial or anticancer effects.

-

Synthetic Routes: Potential methods include:

-

Oxidation of 6-Hydroxyquinoline-5-carbaldehyde.

-

Direct carboxylation of 6-hydroxyquinoline via Friedel-Crafts or other electrophilic substitution reactions.

-

Critical Data Gaps

No experimental data (e.g., spectral characterization, biological assays, or synthetic protocols) for 6-Hydroxyquinoline-5-carboxylic acid are available in the provided sources. Further research would require:

-

Primary literature searches in chemical databases (e.g., SciFinder, Reaxys).

-

Experimental validation of synthetic pathways and bioactivity.

Recommendations for Future Work

-

Synthesis and Characterization: Prioritize oxidation of 6-Hydroxyquinoline-5-carbaldehyde to confirm the formation of the carboxylic acid derivative.

-

Comparative Studies: Evaluate its metal-chelating capacity and bioactivity against analogues like 6-Hydroxyquinoline-8-carboxylic acid.

-

Computational Modeling: Predict reactivity and interaction profiles using DFT or molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume